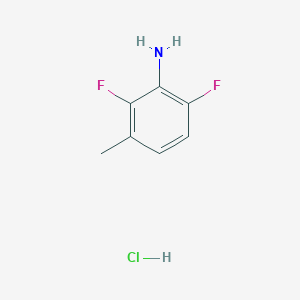

2,6-Difluoro-3-methylaniline;hydrochloride

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Contemporary Synthetic Chemistry

Aniline derivatives are fundamental building blocks in modern organic chemistry, serving as crucial intermediates in a wide range of industrial applications, from pharmaceuticals to advanced materials. nbinno.com The strategic incorporation of fluorine atoms into these aniline structures has become an exceptionally useful strategy in the development of small-molecule drugs and agrochemicals. mdpi.com

Fluorination can confer significant advantages to a molecule, including enhanced metabolic resistance, increased membrane permeability, and more potent or selective binding to biological targets. mdpi.com As the demand for specialized fluorinated compounds grows, aniline derivatives remain central to chemical innovation. nbinno.com They are invaluable for synthesizing drug candidates with improved pharmacological properties and for creating specialty polymers and materials used in electronics and performance coatings. nbinno.com The unique properties imparted by fluorine make these derivatives highly sought-after for creating molecules with precisely tailored functionalities. nbinno.com

Overview of the Chemical Structure and Electronic Properties of 2,6-Difluoro-3-methylaniline (B1354943);hydrochloride

2,6-Difluoro-3-methylaniline;hydrochloride is characterized by an aniline core substituted with two fluorine atoms positioned ortho to the amino group, and a methyl group at the meta-position. The hydrochloride salt form is often used to improve the compound's stability and solubility in certain solvents.

The electronic properties of the molecule are significantly influenced by this substitution pattern. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which decreases the electron density of the aromatic ring and the basicity of the amino group. Conversely, the methyl group has an electron-donating inductive effect. The interplay of these substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Table 1: Physicochemical Properties of 2,6-Difluoro-3-methylaniline and its Hydrochloride Salt

| Property | Value |

|---|---|

| Compound Name | 2,6-Difluoro-3-methylaniline |

| CAS Number | 144851-63-8 apolloscientific.co.uk |

| Molecular Formula | C₇H₇F₂N uni.lu |

| Molecular Weight | 143.13 g/mol bldpharm.com |

| Monoisotopic Mass | 143.05466 Da uni.lu |

| Compound Name | 2,6-Difluoro-N-methylaniline hydrochloride |

| CAS Number | 1193390-17-8 chemscene.com |

| Molecular Formula | C₇H₈ClF₂N chemscene.com |

Note: Data for the hydrochloride salt of 2,6-Difluoro-3-methylaniline is limited; therefore, data for the closely related 2,6-Difluoro-N-methylaniline hydrochloride is provided for context.

Aromatic Amine Reactivity and the Influence of Fluorine and Methyl Substituents

Aromatic amines are highly reactive towards electrophilic aromatic substitution (EAS) because the amino group is a strong activating substituent. numberanalytics.com It donates electron density to the aromatic ring through resonance, making the ring more susceptible to attack by electrophiles, primarily at the ortho and para positions. numberanalytics.comlibretexts.org

However, the reactivity of 2,6-Difluoro-3-methylaniline is modulated by its substituents:

Amino Group (-NH₂) : This is a powerful activating group and directs incoming electrophiles to the ortho and para positions. msu.edu In this specific molecule, the two ortho positions are blocked by fluorine atoms.

Fluorine Substituents (-F) : Fluorine atoms are strongly electronegative and exert a deactivating effect on the aromatic ring through induction, pulling electron density away. This makes the ring less reactive towards electrophiles compared to unsubstituted aniline.

Methyl Group (-CH₃) : The methyl group is an electron-releasing group that activates the ring through an inductive effect and hyperconjugation. ncert.nic.in It directs electrophilic substitution to the ortho and para positions relative to itself.

Research Gaps and Future Perspectives for this compound Studies

While fluorinated anilines are of significant interest, this compound itself is a highly specialized building block, and literature detailing its specific applications is not extensive. This points to several research gaps and opportunities.

Future research is likely to focus on leveraging its unique structure as a precursor in the synthesis of novel bioactive molecules. ontosight.ai The specific arrangement of its functional groups makes it a candidate for creating complex pharmaceuticals and agrochemicals where precise control over electronic and steric properties is crucial. ontosight.aiyoutube.com

Further investigations could explore its utility in developing new fluorination techniques or as a monomer for high-performance polymers. numberanalytics.com As organofluorine chemistry continues to expand, the potential applications for this and similar poly-substituted anilines in materials science and medicinal chemistry are expected to grow. numberanalytics.comresearchgate.net The development of efficient, scalable synthetic routes utilizing this compound remains a key area for future exploration to unlock its full potential as a versatile chemical intermediate.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-difluoro-3-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c1-4-2-3-5(8)7(10)6(4)9;/h2-3H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOISYKCDFTUGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 2,6 Difluoro 3 Methylaniline;hydrochloride

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of 2,6-Difluoro-3-methylaniline (B1354943), the two fluorine atoms serve as both activating groups and potential leaving groups for this type of reaction.

The mechanism of SNAr reactions is distinct from SN1 and SN2 reactions, proceeding via a two-step addition-elimination pathway. wikipedia.org A nucleophile first attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

The presence of strong electron-withdrawing groups, such as fluorine or nitro groups, is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance or induction, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com For SNAr to occur, these activating groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge. libretexts.org

In 2,6-Difluoro-3-methylaniline, each fluorine atom is ortho to the other, making the ring susceptible to nucleophilic attack if a strong nucleophile is used under appropriate conditions. Interestingly, in the context of SNAr reactions, fluorine can be an excellent leaving group. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring. youtube.com The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating this initial attack. youtube.com This effect often outweighs its strong carbon-fluorine bond strength, making it a more reactive leaving group in SNAr compared to other halogens in many instances. masterorganicchemistry.com

| Feature | Role in Nucleophilic Aromatic Substitution (SNAr) |

| Fluorine Atoms | Act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. |

| Leaving Group Ability | Can serve as effective leaving groups, often better than Cl, Br, or I in SNAr contexts. masterorganicchemistry.comyoutube.com |

| Reaction Intermediate | The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the fluorine substituents. libretexts.org |

| Regiochemistry | Nucleophilic attack is directed to the carbon atoms bearing the fluorine leaving groups. |

Electrophilic Aromatic Substitution: Regioselectivity Considerations and Product Orientation

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. libretexts.org In 2,6-Difluoro-3-methylaniline, the directing effects of the amino, methyl, and fluoro groups must be considered collectively.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director through an inductive effect.

Fluoro Groups (-F): Halogens, including fluorine, are deactivating groups due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The directing effects of the methyl and fluoro groups are also considered. The methyl group at C3 directs ortho to C2 and C4, and para to C6. The fluorine at C2 directs ortho to C1 and C3, and para to C5. The fluorine at C6 directs ortho to C1 and C5, and para to C3. The directing vectors of the powerful amino group and the methyl group converge at the C4 position, making it the overwhelmingly favored site for electrophilic attack. Substitution at C5 is disfavored as it is meta to the strongly directing amino group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Strongly Activating (Resonance) | ortho, para |

| -CH₃ | C3 | Weakly Activating (Inductive) | ortho, para |

| -F | C2, C6 | Deactivating (Inductive), Donating (Resonance) | ortho, para |

| Predicted Outcome | C4 | The directing effects of the -NH₂ and -CH₃ groups converge, making C4 the most nucleophilic and sterically accessible position for electrophilic attack. |

Oxidation and Reduction Pathways of the Amine Functionality

The amine functionality of 2,6-Difluoro-3-methylaniline is susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can yield dimeric products like azo compounds, while stronger oxidants can convert the primary amine to nitroso or, ultimately, nitro functionalities. Electrochemical oxidation of aniline (B41778) derivatives is known to proceed via radical cations, which can then undergo further reactions. mdpi.com

Conversely, the primary method for synthesizing 2,6-Difluoro-3-methylaniline involves the reduction of a precursor molecule. The most common synthetic route is the reduction of the corresponding nitro compound, 1-methyl-2-nitro-3,5-difluorobenzene. This transformation is a critical reduction pathway that leads to the formation of the amine functionality.

Common Reduction Methods for Nitroarene Precursors:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method for converting nitro groups to amines.

Metal/Acid Reduction: Classic methods include the use of metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl).

| Transformation | Reagents/Conditions | Product Type |

| Oxidation of Amine | Strong Oxidizing Agents (e.g., peroxy acids) | Nitroso or Nitro derivatives |

| Reduction of Nitro Precursor | H₂, Pd/C | Formation of the Amine |

| Reduction of Nitro Precursor | Fe, HCl | Formation of the Amine |

Role as a Nucleophile in C-X Bond Forming Reactions

The lone pair of electrons on the nitrogen atom of the amine group in 2,6-Difluoro-3-methylaniline confers significant nucleophilicity. This allows it to participate in a range of carbon-heteroatom (C-X, where X is N) bond-forming reactions by attacking electrophilic carbon centers. askfilo.com

Two fundamental examples of this reactivity are N-alkylation and N-acylation.

N-Alkylation: The amine can act as a nucleophile in an SN2 reaction with alkyl halides (e.g., methyl iodide, ethyl bromide). The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group to form a secondary amine. The reaction may proceed further to form tertiary amines and quaternary ammonium (B1175870) salts if excess alkyl halide is used.

N-Acylation: In reactions with acyl halides or anhydrides, the amine attacks the highly electrophilic carbonyl carbon. This results in the formation of a stable amide. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the HX acid byproduct.

The reactivity in these reactions can be sterically hindered by the substituents at the C2 and C6 positions (the fluorine atoms), which may slow the reaction rate compared to an unhindered aniline.

Catalytic Applications and Mechanistic Insights

While 2,6-Difluoro-3-methylaniline can act as a ligand in some catalytic systems, it is more commonly encountered as a substrate or a building block in cross-coupling reactions that are fundamental to modern synthetic chemistry.

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov While 2,6-Difluoro-3-methylaniline itself does not have a suitable leaving group for this reaction, a halogenated derivative (e.g., 4-bromo-2,6-difluoro-3-methylaniline) can serve as a key substrate. The reaction demonstrates compatibility with unprotected anilines, making it a valuable tool for diversification. nih.gov

The catalytic cycle involves three primary steps:

Oxidative Addition: A low-valent Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid or ester.

Reductive Elimination: The two organic fragments (Ar and R) on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electronic properties of the aniline substrate can influence the reaction rate, particularly the oxidative addition step.

The Ullmann condensation or Ullmann-type arylation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. mdpi.com In this reaction, 2,6-Difluoro-3-methylaniline acts as the nucleophilic amine component. This method is complementary to palladium-catalyzed Buchwald-Hartwig amination.

The generally accepted mechanism for the Ullmann-type C-N coupling involves:

Coordination of the amine to a Cu(I) catalyst.

Deprotonation by a base to form a copper-amide intermediate.

Oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. mdpi.com

Reductive elimination of the coupled product (the N-arylated aniline), regenerating a Cu(I) species that re-enters the catalytic cycle.

The reaction often requires ligands, such as L-proline or phenanthrolines, to stabilize the copper catalyst and facilitate the reaction, allowing it to proceed under milder conditions. researchgate.net The steric hindrance from the ortho-fluorine atoms on the aniline may necessitate more forcing conditions or specialized ligand systems for efficient coupling.

Role as a Catalyst or Solvent System in Pyridine-Mediated Transformations

There is no available scientific literature that describes the use of 2,6-difluoro-3-methylaniline;hydrochloride as either a catalyst or a component of a solvent system in pyridine-mediated transformations. The current body of chemical research has not explored the potential for this compound to facilitate or influence reactions involving pyridine (B92270) derivatives. Consequently, no data on reaction mechanisms, catalytic cycles, or the effect of the compound on reaction kinetics in this context can be provided.

Stereochemical Aspects and Regioselectivity in Derived Reaction Systems

Specific studies detailing the stereochemical and regioselective outcomes in reactions where this compound is a precursor are not found in the reviewed literature. While the principles of stereochemistry and regioselectivity are fundamental in organic synthesis, and the fluorine and methyl substituents on the aniline ring would be expected to exert electronic and steric influences, no dedicated research has been published to quantify these effects in reaction systems derived from this specific compound. Therefore, there are no established findings on how the unique substitution pattern of 2,6-difluoro-3-methylaniline dictates the spatial arrangement of atoms in products or the specific position of incoming chemical groups in subsequent reactions.

Advanced Spectroscopic and Structural Elucidation Techniques in 2,6 Difluoro 3 Methylaniline;hydrochloride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for determining the structure of organic molecules in solution. For 2,6-Difluoro-3-methylaniline (B1354943) hydrochloride, a suite of NMR experiments is utilized to gain a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Detailed Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum of 2,6-Difluoro-3-methylaniline hydrochloride, the chemical shifts and coupling patterns of the aromatic protons and the methyl group provide crucial information about their chemical environment. The aromatic protons are expected to show complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The methyl protons would typically appear as a singlet, slightly downfield due to the influence of the aromatic ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine atoms will exhibit characteristic splitting (C-F coupling), which is a definitive indicator of their position. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methyl and amino groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,6-Difluoro-3-methylaniline Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| C-F | N/A | 150 - 165 (with C-F coupling) |

| C-N | N/A | 140 - 150 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

¹⁹F NMR for Fluorine Substitution Pattern Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for confirming the substitution pattern on the aromatic ring. The ¹⁹F NMR spectrum will provide signals for each of the fluorine atoms, and their chemical shifts will be indicative of their electronic environment. Furthermore, fluorine-fluorine (F-F) and fluorine-hydrogen (F-H) coupling constants can be observed, which help to solidify the assignment of the 2,6-difluoro substitution pattern. The absence of significant F-F coupling would suggest that the fluorine atoms are not on adjacent carbons, consistent with the proposed structure.

Dynamic NMR Studies for Conformational Flexibility

The rotation around the C-N bond in aniline (B41778) derivatives can be a subject of interest in dynamic NMR studies. For 2,6-Difluoro-3-methylaniline hydrochloride, variable temperature NMR experiments could reveal information about the energy barrier to rotation around this bond. Hindered rotation, if present, could lead to the observation of distinct signals for atoms that would otherwise be equivalent at room temperature. Such studies provide valuable insights into the molecule's conformational dynamics and flexibility.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2,6-Difluoro-3-methylaniline hydrochloride, HRMS would be used to confirm the expected molecular formula of C₇H₉ClF₂N⁺ for the protonated molecule. The experimentally measured mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the correct elemental composition.

Table 2: Theoretical and Expected Experimental Mass Data for 2,6-Difluoro-3-methylaniline Hydrochloride

| Ion | Molecular Formula | Calculated Exact Mass | Expected HRMS m/z |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present in the molecule. In the IR and Raman spectra of 2,6-Difluoro-3-methylaniline hydrochloride, characteristic vibrational bands would be observed for the N-H stretches of the anilinium ion, C-H stretches of the aromatic ring and methyl group, C-N stretching, and C-F stretching. The positions and intensities of these bands provide valuable structural information. For instance, the strong C-F stretching vibrations are typically observed in the region of 1100-1300 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies for 2,6-Difluoro-3-methylaniline Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (in -NH₃⁺) | Stretching | 3000 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of 2,6-Difluoro-3-methylaniline hydrochloride can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would unequivocally confirm the connectivity of the atoms and the substitution pattern on the benzene (B151609) ring. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the anilinium group and the chloride counter-ion.

Investigation of Solvent Effects on Spectroscopic Data

The study of solvent effects on the spectroscopic data of a compound, such as 2,6-Difluoro-3-methylaniline;hydrochloride, provides crucial insights into the nature of solute-solvent interactions and the electronic and structural properties of the molecule in different chemical environments. Variations in solvent polarity, hydrogen bonding capabilities, and polarizability can induce noticeable shifts in spectroscopic signals, a phenomenon broadly known as solvatochromism. These shifts are invaluable in understanding the compound's ground and excited state dipole moments and the specific interactions it engages in with surrounding solvent molecules.

Detailed research into the solvent-dependent spectroscopic behavior of this compound is limited in publicly accessible literature. However, the principles of physical organic chemistry allow for a theoretical framework to understand how its spectroscopic characteristics, particularly in Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, would be modulated by the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) in this compound are sensitive to the solvent. Aromatic protons and the methyl group protons, as well as the amine protons, would exhibit shifts depending on the solvent's magnetic anisotropy and its ability to form hydrogen bonds. For instance, in proton-donating solvents, the nitrogen atom of the aniline moiety could be further protonated, leading to significant changes in the chemical shifts of adjacent protons. Conversely, in aprotic, non-polar solvents, the intramolecular environment would be the dominant factor influencing chemical shifts.

A hypothetical data table illustrating potential shifts in ¹H NMR for key protons of this compound in different deuterated solvents is presented below. The data is illustrative and based on general principles of NMR spectroscopy.

| Solvent | Chemical Shift of Aromatic H (ppm) | Chemical Shift of -CH₃ (ppm) | Chemical Shift of -NH₃⁺ (ppm) |

| CDCl₃ | 7.10 - 7.30 | 2.30 | 8.50 |

| DMSO-d₆ | 7.20 - 7.40 | 2.35 | 9.00 |

| D₂O | 7.30 - 7.50 | 2.40 | 4.80 (exchanges) |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to be characterized by π-π* transitions of the aromatic ring. The position of the maximum absorption wavelength (λmax) would be susceptible to solvent polarity. An increase in solvent polarity could lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the relative stabilization of the ground and excited states. For aniline derivatives, a red shift is often observed in more polar solvents due to the greater stabilization of the more polar excited state.

The following table provides a hypothetical representation of the effect of solvent polarity on the λmax of the primary π-π* transition for this compound.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 280 |

| Dichloromethane | 8.93 | 285 |

| Acetonitrile | 37.5 | 290 |

| Water | 80.1 | 295 |

Computational and Theoretical Investigations of 2,6 Difluoro 3 Methylaniline;hydrochloride

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and geometry of molecules. For 2,6-Difluoro-3-methylaniline (B1354943);hydrochloride, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to determine its most stable conformation (optimized geometry). These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 2,6-Difluoro-3-methylaniline;hydrochloride, the HOMO is likely to be localized on the π-system of the benzene (B151609) ring, with contributions from the methyl group. The LUMO, on the other hand, is expected to be distributed over the aromatic ring and the protonated amino group, influenced by the electron-withdrawing fluorine atoms. The HOMO-LUMO energy gap is a key parameter in understanding the charge transfer interactions that can occur within the molecule. Electron-donating groups generally increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In this molecule, the interplay between the electron-donating methyl group and the electron-withdrawing fluorine atoms, along with the effect of protonation, will determine the final energy levels and the gap. Theoretical calculations for similar fluoroaniline (B8554772) derivatives suggest a HOMO-LUMO gap in the range of 4-5 eV. researchgate.net

Table 1: Theoretical Quantum Chemical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In this compound, the most negative potential (red) is expected to be located around the fluorine atoms due to their high electronegativity. The region around the protonated amino group (-NH3+) and its hydrogen atoms will exhibit a strong positive potential (blue), making it a likely site for nucleophilic interaction. The aromatic ring will show a distribution of potentials, with the methyl group slightly increasing the electron density in its vicinity. The MEP map is crucial for understanding intermolecular interactions, such as hydrogen bonding, which would be prominent due to the presence of the -NH3+ group and the chloride counter-ion. acs.orgthaiscience.info

Quantum Chemical Studies for Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for structure verification. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used within DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the aromatic ring will have their chemical shifts affected by the electron-withdrawing fluorine atoms and the electron-donating methyl group. The protons of the -NH3+ group are expected to appear at a significantly downfield shift due to the positive charge. Similarly, the chemical shifts of the carbon atoms in the benzene ring will be sensitive to the attached substituents.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. These calculations help in assigning the various vibrational modes of the molecule. Key vibrational modes for this compound would include the N-H stretching frequencies of the amino group, C-F stretching, C-H stretching of the aromatic ring and methyl group, and various ring deformation modes.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 125.0 | H (Aromatic) | 7.0 - 7.5 |

| C2 | 155.0 (C-F) | H (Methyl) | 2.3 |

| C3 | 120.0 (C-CH3) | H (Amino) | 8.5 |

| C4 | 130.0 | ||

| C5 | 115.0 | ||

| C6 | 155.0 (C-F) |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of this compound in different environments, such as in solution. By simulating the motion of atoms over time, MD can explore the potential energy surface and identify stable conformers and the energy barriers between them.

For this molecule, key conformational aspects would include the rotation of the methyl group and the orientation of the -NH3+ group relative to the aromatic ring. In a solvent, the interactions between the molecule and the solvent molecules, particularly the hydrogen bonding involving the -NH3+ group and the chloride ion, would be crucial in determining the preferred conformation and dynamic behavior. researchgate.net

Reaction Pathway Prediction and Transition State Analysis

Computational methods can be used to predict potential reaction pathways and analyze the associated transition states. This is particularly useful for understanding the reactivity of a molecule and the mechanisms of chemical reactions it might undergo. For this compound, theoretical studies could explore reactions such as electrophilic aromatic substitution.

The presence of both an activating group (methyl) and deactivating groups (fluorine atoms and the protonated amino group) makes the prediction of regioselectivity for electrophilic attack complex. Computational analysis of the transition state energies for substitution at different positions on the ring can elucidate the most favorable reaction pathway. For instance, the reaction of the molecule with an electrophile could be modeled to determine the activation energies for attack at the C4 and C5 positions, providing a theoretical basis for predicting the major product. acs.orgresearchbib.com

Non-Linear Optical Properties (NLO) Theoretical Characterization

Molecules with significant charge separation and extended π-electron systems can exhibit non-linear optical (NLO) properties. Aniline (B41778) and its derivatives are known to be promising for NLO applications. mq.edu.au Theoretical calculations can predict NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

For this compound, the intramolecular charge transfer characteristics, influenced by the donor (methyl) and acceptor-like (fluoro, protonated amino) groups, are key to its potential NLO properties. DFT calculations can be used to compute the dipole moment, polarizability, and first hyperpolarizability. The results of these calculations would indicate whether the molecule has the potential to be a useful NLO material. The presence of the hydrochloride would likely enhance the charge separation and could lead to interesting NLO characteristics.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Difluoro-3-methylaniline |

Application in Advanced Organic Synthesis Research

As a Key Intermediate in the Synthesis of Complex Organic Molecules

2,6-Difluoro-3-methylaniline (B1354943) is a well-documented intermediate in the multi-step synthesis of complex bioactive molecules, particularly in the fields of agrochemicals and pharmaceuticals. Researchers utilize this compound as a foundational scaffold, modifying it through sequential reactions to build intricate final products.

One prominent application is in the synthesis of novel herbicides. Patents describe its use as a starting point for producing 6-(poly-substituted aryl)-4-aminopicolinate herbicides. google.comgoogle.com In these synthetic pathways, the aniline (B41778) is first halogenated to introduce an additional substituent, creating a more complex intermediate like 4-chloro-2,6-difluoro-3-methylaniline. google.comgoogle.comgoogleapis.com This elaborated intermediate is then incorporated into the final herbicidal structure.

Similarly, it is a precursor for a class of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide herbicides. google.com The aniline derivative is reacted with a triazolopyrimidine sulfonyl chloride to form the core structure of the active compound, demonstrating its role as an essential building block. google.com

In pharmaceutical research, this aniline is employed in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, which are investigated for the treatment of autoimmune diseases. google.com The synthesis begins with the modification of 2,6-Difluoro-3-methylaniline, for instance, through bromination, to yield an intermediate that is subsequently coupled with other moieties to produce the final complex nicotinic acid derivatives. google.comgoogleapis.comepo.org

Precursor for Advanced Aromatic Amine Derivatives in Research

The chemical reactivity of 2,6-Difluoro-3-methylaniline allows it to serve as a versatile precursor for a range of advanced aromatic amine derivatives through modifications to its aromatic ring. The fluorine and methyl groups on the ring direct the position of further substitutions, enabling the synthesis of specifically functionalized molecules.

Electrophilic aromatic substitution is a common strategy employed to derivatize this precursor. For example, research in the development of DHODH inhibitors and herbicides has extensively documented the halogenation of the aniline ring. google.comgoogleapis.com

Bromination: The reaction of 2,6-difluoro-3-methylaniline with bromine in acetic acid yields 4-bromo-2,6-difluoro-3-methylaniline. This introduces a bromine atom at the para-position relative to the amine, a key step for further synthetic elaboration. google.comgoogleapis.comepo.org

Chlorination: Similarly, treatment with sulfuryl chloride in acetic acid results in the formation of 4-chloro-2,6-difluoro-3-methylaniline, another critical intermediate for agrochemical synthesis. google.comgoogle.comgoogleapis.comgoogleapis.com

These halogenated derivatives are more advanced intermediates, poised for subsequent cross-coupling reactions or other transformations. The table below summarizes the conditions for these derivatization reactions as reported in patent literature.

| Starting Material | Reagent | Solvent | Temperature | Product | Reported Yield | Source(s) |

| 2,6-Difluoro-3-methylaniline | Bromine (Br₂) | Acetic Acid | 55 °C | 4-Bromo-2,6-difluoro-3-methylaniline | 81% | googleapis.comepo.org |

| 2,6-Difluoro-3-methylaniline | Sulfuryl Chloride (SO₂Cl₂) | Acetic Acid | 70 °C | 4-Chloro-2,6-difluoro-3-methylaniline | Not specified | google.comgoogle.com |

Building Block in the Development of Heterocyclic Systems

The amino group of 2,6-Difluoro-3-methylaniline provides a reactive site for the construction of various heterocyclic systems, which are core structures in many biologically active compounds. It acts as a nucleophile, enabling the formation of carbon-nitrogen or nitrogen-heteroatom bonds to close or append a heterocyclic ring.

Its application is evident in the synthesis of molecules containing pyridine (B92270) and pyrimidine (B1678525) rings:

Pyridine Derivatives: In the synthesis of DHODH inhibitors, the intermediate 4-bromo-2,6-difluoroaniline (B33399) is reacted with a 2-chloronicotinic acid derivative. epo.org The aniline nitrogen displaces the chlorine on the pyridine ring, forming a new C-N bond and linking the fluorinated aromatic moiety to the heterocyclic system. epo.org This coupling is a crucial step in assembling the final bioactive compound.

Triazolopyrimidine Derivatives: The compound is used to create potent herbicides by coupling it with substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chlorides. google.comgoogle.com The aniline's amino group reacts with the sulfonyl chloride group to form a sulfonamide linkage, incorporating the difluoro-methylphenyl group as a key substituent on the heterocyclic core. One such specifically named compound is 5-Methyl-N-(2,6-difluoro-3-methylphenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide. google.com

Utilization in the Synthesis of Functional Materials (Research Scale)

Based on a review of available scientific and patent literature, there is currently no specific information detailing the utilization of 2,6-Difluoro-3-methylaniline hydrochloride in the synthesis of functional materials such as polymers, dyes, or organic electronic components on a research scale.

Design and Synthesis of Labeled Compounds for Mechanistic Studies

A search of the current scientific literature did not yield any specific examples of 2,6-Difluoro-3-methylaniline hydrochloride being isotopically labeled (e.g., with deuterium (B1214612), carbon-13, or nitrogen-15) for the purpose of conducting mechanistic studies of chemical reactions.

Derivatization and Analog Development for Research

Synthesis of Substituted N-Methylaniline Derivatives

The synthesis of N-methylaniline derivatives from a primary aniline (B41778) like 2,6-Difluoro-3-methylaniline (B1354943) is a fundamental step in modifying its properties. N-methylation can significantly alter a compound's lipophilicity, basicity, and metabolic stability. Several established methods are available for the selective N-methylation of anilines, which can be applied to 2,6-Difluoro-3-methylaniline. These reactions typically involve the introduction of a methyl group onto the nitrogen atom, converting the primary amine into a secondary amine, such as 2,6-Difluoro-N-methylaniline. chemscene.com

Common synthetic approaches focus on utilizing various C1 sources under catalytic conditions to achieve high selectivity for mono-methylation over di-methylation. researchgate.net For instance, methanol (B129727) serves as a green and cost-effective methylating agent in "borrowing-hydrogen" strategies, often catalyzed by transition metals. researchgate.net Another approach involves the use of formic acid, which can act as both a carbon and hydrogen source over a solid catalyst like Palladium/Indium(III) oxide (Pd/In2O3), proceeding through a formylation/transfer hydrogenation pathway. researchgate.net More recent transition-metal-free methods have also been developed, such as the reaction of aromatic nitroso compounds with methylboronic acid. acs.org The choice of method depends on factors like substrate tolerance, desired yield, and environmental considerations. google.com

| Methylating Agent | Catalyst/Promoter | General Reaction Conditions | Key Features |

|---|---|---|---|

| Methanol (CH₃OH) | Heterogeneous Ni catalysts (e.g., Ni/ZnAlOₓ) | Elevated temperature (e.g., 160 °C), N₂ atmosphere | Utilizes an inexpensive C1 source; selectivity can be controlled by additives. rsc.org |

| Formic Acid (HCOOH) | Pd/In₂O₃ | High temperature (e.g., 200 °C) in a solvent like DME | Additive-free; proceeds via formylation/transfer hydrogenation. researchgate.net |

| Methylboronic Acid (CH₃B(OH)₂) | Triethylphosphite (P(OEt)₃) | Room temperature in toluene | Transition-metal-free; avoids over-methylation. acs.org |

| Methanol (CH₃OH) | Copper or Chromium-based catalysts | High temperature (200-250 °C) and pressure (50-150 atm) | Classic industrial method for N-alkylation of anilines. google.com |

Exploration of Derivatives with Modified Aromatic Ring Substituents

Further diversification of 2,6-Difluoro-3-methylaniline involves chemical modifications to the aromatic ring itself. Such changes can profoundly impact the electronic properties, steric profile, and potential interaction points of the molecule with biological targets. Standard electrophilic aromatic substitution reactions can be employed, although the outcome is governed by the directing effects of the existing substituents: the strongly activating amino group (-NH₂) and the deactivating but ortho-, para-directing fluorine atoms (-F), along with the weakly activating methyl group (-CH₃).

Strategies for modifying the aromatic ring include:

Halogenation: Introducing additional halogen atoms (e.g., chlorine, bromine) can enhance binding interactions through halogen bonding and increase metabolic stability.

Nitration: Introduction of a nitro group (-NO₂), followed by reduction to an amino group (-NH₂), provides a new point for further functionalization.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can dramatically increase water solubility.

While specific literature detailing the extensive aromatic ring modification of 2,6-Difluoro-3-methylaniline is not abundant, the synthesis of related multi-substituted anilines is well-documented in patent literature for agrochemical and pharmaceutical intermediates. google.comgoogle.com For example, the preparation of compounds like 2,6-dichloro-4-trifluoromethyl-aniline often involves multi-step syntheses starting from less complex precursors, highlighting the general feasibility of creating diverse substitution patterns on an aniline core. google.com

Systematic Structure-Activity Relationship (SAR) Studies in Research Contexts

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. drugdesign.org For a compound like 2,6-Difluoro-3-methylaniline, which serves as a building block, its derivatives are systematically synthesized and tested to build an SAR profile. This is particularly relevant in the development of kinase inhibitors, where the 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are prevalent. mdpi.comsoton.ac.uk In this context, the substituted aniline moiety binds in the ATP pocket of the kinase, and modifications directly influence potency and selectivity. nih.gov

SAR studies on anilino-based kinase inhibitors have revealed several key principles:

Role of Halogen Substituents: Fluorine and chlorine atoms on the aniline ring often enhance binding affinity. Their position is critical; for instance, meta-substitution can lead to favorable interactions within the target protein. mdpi.com The presence of fluorine can influence the conformation of the molecule and modulate its pKa. nih.gov

Steric and Electronic Effects: The size, shape, and electronic nature of substituents on the aniline ring are systematically varied. Small, electron-withdrawing groups are often explored to fine-tune binding. The 2,6-disubstitution pattern, as seen in the parent compound, can force the aniline ring out of planarity with the core heterocycle, which can be crucial for accessing specific binding pockets and improving selectivity.

Solubilizing Groups: Groups that enhance aqueous solubility (e.g., morpholine, piperidine) are often appended, typically via a linker, to the aniline ring to improve pharmacokinetic properties.

| Structural Modification (on Aniline Moiety) | Observed Impact in Kinase Inhibitor SAR | Rationale / Example Finding |

|---|---|---|

| Fluorine Substitution | Often increases potency. | 3-Fluoro or 4-Fluoro substitutions can improve TGF-βR1 inhibition. mdpi.com |

| Meta-Halogen Substitution | Can significantly increase inhibitory activity. | A 3-chloro-4-(fluorobenzyloxy)aniline derivative showed high antiproliferative activity. mdpi.com |

| Bulky/Lipophilic Groups | Can increase potency but may affect solubility or selectivity. | Used to explore hydrophobic pockets within the ATP-binding site. |

| Hydrogen Bond Donors/Acceptors | Can form key interactions with the kinase hinge region or other residues. | The aniline N-H group itself is a critical hydrogen bond donor. |

Generation of Isotopic Analogs for Mechanistic Probing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound, elucidate reaction mechanisms, and serve as internal standards in quantitative mass spectrometry. researchgate.netnih.gov Generating isotopic analogs of 2,6-Difluoro-3-methylaniline, typically by replacing hydrogen atoms with deuterium (B1214612) (²H or D), provides a chemically identical but mass-differentiated version of the molecule.

The synthesis of deuterated anilines can be achieved through two primary routes:

H/D Exchange: Existing C-H bonds in the final molecule or a late-stage intermediate are directly exchanged for C-D bonds. This can be catalyzed by metals like palladium, often using D₂O as the deuterium source. mdpi.com For example, a Pd/C-Al-D₂O system has been shown to facilitate selective H-D exchange on compounds including substituted anilines. mdpi.com

Synthesis from Labeled Precursors: The molecule is built from the ground up using starting materials that already contain the isotopic label. For instance, deuterated quinoxaline (B1680401) derivatives have been successfully synthesized starting from aniline-d₅. nih.gov

These labeled analogs are invaluable for mechanistic studies. For example, the kinetic isotope effect (KIE), where a reaction slows down upon isotopic substitution of an atom at or near the bond being broken, can confirm whether a specific C-H bond cleavage is part of the rate-determining step of a reaction or a metabolic process. nih.gov

| Labeling Method | Deuterium Source | Catalyst/Conditions | Applicability |

|---|---|---|---|

| Direct H/D Exchange | Deuterium oxide (D₂O) | Pd/C with an activator like Aluminum | Labeling of specific C-H bonds, such as benzylic or activated aromatic positions. mdpi.com |

| Catalytic HIE | Acetone-d₆ | Lewis acids (e.g., B(C₆F₅)₃) | Regioselective deuteration of C-H bonds, such as those β to an amine. nih.gov |

| Synthesis from Labeled Precursor | Aniline-d₅, CD₃I, etc. | Standard multi-step organic synthesis | Precise placement of labels anywhere in the molecule. nih.gov |

Green Chemistry and Sustainable Synthesis Considerations for 2,6 Difluoro 3 Methylaniline;hydrochloride

Atom Economy in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. dovepress.com Traditional multi-step syntheses for aromatic amines often suffer from poor atom economy due to the use of stoichiometric reagents that are not incorporated into the final product.

A common route to synthesize anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.com For a substituted aniline (B41778) like 2,6-difluoro-3-methylaniline (B1354943), this would likely start from 2,6-difluoro-3-methylbenzene.

Nitration: The nitration step typically uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generating water as a byproduct.

Reduction: The subsequent reduction of the nitro group can be achieved through various methods.

Stoichiometric Reductants: Classical methods using metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or SnCl₂) have low atom economy, as they produce large quantities of metal salt waste. youtube.com

Catalytic Hydrogenation: A greener alternative is catalytic hydrogenation using hydrogen gas (H₂) with a catalyst such as palladium on carbon (Pd/C). youtube.com This method is highly atom-economical, with water being the only theoretical byproduct.

The Balz-Schiemann reaction, a traditional method for introducing fluorine, also has drawbacks, including the generation of tarry residues and safety concerns related to the uncontrolled decomposition of diazonium salts. dovepress.comresearchgate.net Modern methods that avoid such pathways are preferred for improving both safety and atom economy.

Solvent Selection and Optimization for Reduced Environmental Impact

Solvents constitute a significant portion of the material used in pharmaceutical and fine chemical synthesis, making their selection a critical factor for environmental impact. nih.gov The ideal green reaction would use no solvent at all, but when a solvent is necessary, the choice should prioritize low toxicity, minimal environmental harm, and recyclability. nih.govresearchgate.net In the synthesis of related compounds like 2,6-difluoroaniline (B139000), solvents such as aliphatic alcohols, nitriles, and aromatic hydrocarbons have been used. google.com

Research into green solvents offers promising alternatives to conventional volatile organic compounds (VOCs). researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (SC-CO₂) is a particularly attractive green solvent. mdpi.com It is non-toxic, non-flammable, and has a low critical point (304.21 K and 7.38 MPa), allowing for reactions with thermosensitive compounds. mdpi.com A key advantage is the ease of product separation; upon depressurization, the CO₂ returns to a gaseous state, leaving a solvent-free product and allowing the CO₂ to be recycled. mdpi.comethz.ch While supercritical water can also be used, it requires much higher temperatures and pressures. researchgate.netresearchgate.net

Water: As a solvent, water is inexpensive, non-flammable, and non-toxic. mdpi.com Its primary limitation is the poor solubility of many organic reagents. However, reactions can sometimes proceed effectively "on water" or "in water," making it a viable green option for certain transformations. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. electrochem.orgorganic-chemistry.org They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and workplace exposure. researchgate.netelectrochem.org Their properties can be fine-tuned by altering the cation-anion pair, leading to their designation as "designer solvents". organic-chemistry.orgacs.org ILs have been shown to be effective media for nucleophilic aromatic substitution reactions, which are relevant to aniline synthesis, and can often be recycled. researchgate.netacs.org

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional (VOCs) | Toluene, Dichloromethane, DMF | High solvency for organic compounds | Volatile, often toxic, environmental pollutants |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, easy product separation, recyclable mdpi.com | Requires high-pressure equipment ethz.ch |

| Water | H₂O | Abundant, non-toxic, non-flammable mdpi.com | Poor solubility for many organic reagents mdpi.com |

| Ionic Liquids | [bmim][BF₄], [emim][AlCl₄] | Negligible vapor pressure, tunable properties, recyclable organic-chemistry.orgacs.org | Can be expensive, potential toxicity/biodegradability concerns researchgate.net |

Eliminating solvents entirely represents a significant step towards greener synthesis. nih.gov Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding or milling), is a powerful technique for solvent-free synthesis. This method has been successfully used to prepare fluorinated imines in high yields by grinding fluorinated aldehydes with various aromatic amines, demonstrating its potential applicability to related reactions in the synthesis of aniline derivatives. mdpi.com

Energy Efficiency in Synthesis (e.g., Microwave-Assisted Reactions)

Reducing energy consumption is another key principle of green chemistry. Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. Microwave irradiation provides rapid and uniform heating throughout the reaction mixture, which can lead to dramatically shorter reaction times, increased yields, and improved product purity. nih.gov This technology has been successfully applied to the green synthesis of anilines and various nitrogen-containing heterocyclic compounds, often without the need for traditional solvents. tandfonline.comjmpas.comnih.gov

Catalytic Reagents vs. Stoichiometric Reagents in Synthesis

Catalytic reagents are superior to stoichiometric reagents from a green chemistry perspective because they are required in only small amounts and can, in principle, be recycled and reused indefinitely. dovepress.com This minimizes waste and often leads to more selective reactions.

In the synthesis of fluorinated anilines, several steps can benefit from catalysis:

Reduction of Nitro Groups: As mentioned, the catalytic hydrogenation of a nitro group to an amine using a palladium catalyst is far superior to using stoichiometric amounts of metals like iron or tin. youtube.com

Dehalogenation: Selective reduction (dehalogenation) steps in some synthetic routes for 2,6-difluoroaniline utilize a palladium catalyst to remove an unwanted chlorine atom, converting a byproduct into a valuable chemical. google.comgoogle.com

Amination: The conversion of a chlorobenzene (B131634) derivative to an aniline can be accomplished using a copper-containing catalyst, which is more efficient than uncatalyzed high-pressure, high-temperature methods. google.com

| Process Step | Stoichiometric Reagent | Catalytic Reagent | Green Chemistry Advantage of Catalyst |

|---|---|---|---|

| Nitro Group Reduction | Iron (Fe) or Tin(II) chloride (SnCl₂) youtube.com | H₂ with Palladium on Carbon (Pd/C) youtube.com | High atom economy, avoids metal salt waste. |

| Selective Dechlorination | - | H₂ with Palladium on Carbon (Pd/C) google.comgoogle.com | Enables selective transformation, regenerable catalyst. |

| Amination of Aryl Halide | - | Copper (Cu) compounds google.com | Lowers reaction temperature/pressure, increases efficiency. |

Waste Prevention and Minimization Strategies in Research Synthesis

The ultimate goal of green chemistry is waste prevention. This can be achieved by integrating the principles discussed above. For the synthesis of 2,6-Difluoro-3-methylaniline;hydrochloride, a comprehensive waste minimization strategy would involve:

Process Design: Designing a synthetic route with the fewest possible steps and the highest atom economy.

Catalysis: Prioritizing the use of recyclable heterogeneous or homogeneous catalysts over stoichiometric reagents. dovepress.com

Solvent Choice: Using green solvents like SC-CO₂ or water, or eliminating solvents altogether through techniques like mechanochemistry. mdpi.commdpi.com

Resource Recovery: Implementing procedures to recover and reuse unreacted starting materials, catalysts, and solvents. For example, in related industrial processes, methods for recovering and recycling surplus ammonia (B1221849) from amination reactions have been developed to prevent waste and environmental contamination. google.com

Energy Use: Employing energy-efficient technologies like microwave-assisted synthesis to reduce the carbon footprint of the process. tandfonline.com

By thoughtfully applying these strategies, the synthesis of complex molecules like this compound can be made significantly more sustainable and environmentally benign.

Future Research Directions and Emerging Challenges

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of substituted anilines, particularly those containing fluorine atoms, is a cornerstone of pharmaceutical and agrochemical research. nbinno.comnbinno.com Current synthetic paradigms often require pre-activation of aniline (B41778) derivatives, such as conversion to diazonium intermediates, to achieve desired transformations. acs.org Future research will likely focus on developing more direct and efficient C–N bond functionalization strategies. acs.org

Advancements in transition-metal-catalyzed reactions, for example using palladium hydrides, present opportunities for novel synthetic routes like dehydroaromatization and transfer-dehydrogenation. researchgate.net The one-pot reductive amination of nitroarenes with aldehydes, often catalyzed by metal nanoparticles, represents another promising avenue for creating diverse N-substituted aryl amines. mdpi.com For fluorinated compounds specifically, research into methods like photoinduced difluoroalkylation of anilines is expanding the toolkit for creating complex fluorinated molecules without the need for traditional photocatalysts. acs.org The electrochemical synthesis of fluorinated polyanilines also demonstrates novel approaches to incorporating fluorine into aniline-based structures, which could be adapted for small molecule synthesis. researchgate.net

Advanced Spectroscopic Characterization of Short-Lived Intermediates

A detailed understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. nih.gov Many chemical reactions, including those for synthesizing complex anilines, proceed through highly reactive, short-lived intermediates that are difficult to detect and characterize using conventional techniques. nih.govnih.gov

Future research will increasingly rely on advanced, in-situ spectroscopic methods to identify and structurally elucidate these transient species. nih.govresearchgate.net Techniques such as mass spectrometry, infrared (IR) ion spectroscopy, and UV-Vis spectroscopy are powerful tools for this purpose. nih.govrsc.org By coupling these methods with theoretical calculations, researchers can gain deep insights into the structure and properties of intermediates. nih.gov For instance, IR photodissociation spectroscopy has been successfully used to characterize elusive species like gold(I) α-oxocarbenes. nih.gov The application of time- and temperature-resolved Fourier transform IR (FTIR) spectroscopy can also be used to study intermediate species during a catalytic process. researchgate.net A comprehensive understanding of the intermediates involved in the synthesis and reactions of 2,6-Difluoro-3-methylaniline (B1354943) hydrochloride will enable more rational design of synthetic pathways. nih.gov

Table 1: Advanced Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Provided | Application Example |

|---|---|---|

| Mass Spectrometry | Detection of low-abundance charged intermediates. nih.gov | Identifying intermediates in metal-catalyzed reactions. nih.gov |

| Infrared (IR) Ion Spectroscopy | Structural information of mass-selected ions. nih.govrsc.org | Characterizing glycosyl cations and gold-activated alkynes. nih.govnih.gov |

| In-situ FTIR Spectroscopy | Identity and concentration of surface species during a reaction. researchgate.net | Studying intermediate species in catalysis. researchgate.net |

| Solid-State NMR Spectroscopy | Detection of surface species and reaction intermediates. researchgate.net | Characterizing catalyst surfaces and adsorbed molecules. researchgate.net |

Predictive Modeling for Reactivity and Synthetic Outcomes

The field of predictive chemistry, powered by machine learning (ML) and artificial intelligence (AI), is set to revolutionize organic synthesis. mdpi.comrsc.org These computational models can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions (catalyst, solvent, temperature), and even design novel synthesis procedures. sesjournal.comnih.gov

For a compound like 2,6-Difluoro-3-methylaniline hydrochloride, predictive modeling can be invaluable. Machine learning models, including artificial neural networks (ANNs) and deep learning, can forecast reaction yields with increasing accuracy, minimizing the need for extensive and resource-intensive trial-and-error experimentation. sesjournal.com By framing chemistry as a text-to-text problem, large language models (LLMs) can be leveraged to generate synthesis procedures, particularly for novel compounds where detailed experimental data is lacking. mdpi.com Statistical modeling workflows can also predict the probability of a reaction's success, aiding in decision-making during the discovery and development phases. rsc.org The integration of these predictive tools will accelerate the optimization of synthetic routes to 2,6-Difluoro-3-methylaniline hydrochloride and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. acs.orgmdpi.com This technology allows for precise control over reaction parameters like temperature and pressure, and enables the safe handling of hazardous reagents and unstable intermediates. acs.orguc.pt

The synthesis of aniline derivatives is well-suited for flow chemistry platforms. acs.orgacs.org For example, the reduction of nitroaromatics can be performed efficiently in a fixed-bed reactor, and subsequent reactions can be carried out in-line without isolating intermediates. acs.org The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in a continuous-flow process. mdpi.com Integrating the synthesis of 2,6-Difluoro-3-methylaniline hydrochloride into an automated flow system could lead to higher throughput, improved yields, and enhanced safety. This approach is particularly valuable for multi-step syntheses, allowing for the telescoping of reactions without manual workup and purification steps between stages. uc.pt

Table 2: Advantages of Flow Chemistry in Aniline Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Minimizes handling of hazardous reagents and potentially explosive intermediates. uc.pt |

| Precise Control | Superior control over temperature, pressure, and reaction time. acs.org |

| Scalability | Easier to scale up production from laboratory to industrial quantities. |

| Increased Efficiency | Can lead to higher yields and reduced reaction times through superheating. acs.org |

| Automation | Lends itself to automation and high-throughput synthesis. |

Exploration of New Catalytic Systems for Derivatization

Catalysis is fundamental to the efficient and selective derivatization of aniline compounds. Future research will focus on the discovery and application of novel catalytic systems to expand the chemical space accessible from 2,6-Difluoro-3-methylaniline hydrochloride. Aniline derivatives themselves can act as effective nucleophilic catalysts in reactions like hydrazone formation. researchgate.net Furthermore, aniline-based catalysts have shown promise in improving the rates of derivatization reactions for analytical purposes. nih.gov

The development of new transition metal-based catalysts continues to be a major area of research. For instance, synergistic catalyst systems are being designed for complex transformations. researchgate.net Heterogeneous catalysts, such as metal nanoparticles supported on various materials, are of particular interest for their reusability and application in processes like reductive amination. mdpi.com The exploration of different metals, supports, and ligands will be key to unlocking new reactivity and achieving higher selectivity in the derivatization of fluorinated anilines.

Compound Information Table

Table 3: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,6-Difluoro-3-methylaniline | 144851-63-8 | C₇H₇F₂N |

| 2,6-Difluoroaniline (B139000) | 5509-65-9 | C₆H₅F₂N |

| 2,6-Difluoro-N-methylaniline | 55847-14-8 | C₇H₇F₂N |

| 2,6-Difluoro-N-methylaniline hydrochloride | 1193390-17-8 | C₇H₈ClF₂N |

| 3-Fluoro-2-methylaniline | 443-86-7 | C₇H₈FN |

| 3-Fluoro-2-methylaniline hydrochloride | 654-20-6 | C₇H₉ClFN |

| 3-Chloro-2-methylaniline | 87-60-5 | C₇H₈ClN |

| 3-Chloro-4-fluoro-N-methylaniline hydrochloride | 1432680-95-9 | C₇H₈Cl₂FN |

| 3,4-difluoro-N-methylaniline | 239097-39-1 | C₇H₇F₂N |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN |

| 4-Fluoro-3-methylaniline | 452-69-7 | C₇H₈FN |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | C₇H₆F₃NO |

| 2,6-Dimethylaniline hydrochloride | 608-22-0 | C₈H₁₂ClN |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-3-methylaniline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves fluorination of a precursor aniline derivative using agents like hydrogen fluoride or fluoroborates under controlled temperatures (40–60°C). A critical step is the methylation of the amine group, which requires alkylation agents (e.g., methyl iodide) in anhydrous solvents (e.g., THF) to avoid hydrolysis . Purity (>95%) is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel with dichloromethane/methanol gradients. Reaction pH must be maintained at 6–7 to prevent decomposition of the hydrochloride salt .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological studies?

- Methodological Answer: The hydrochloride salt improves aqueous solubility (up to 50 mg/mL in PBS at pH 7.4), enabling compatibility with cell culture and enzymatic assays. Stability studies indicate no degradation at 4°C for 6 months when stored in desiccated, light-protected conditions. For in vivo applications, buffer exchange (e.g., dialysis) is recommended to avoid chloride interference .

Q. What spectroscopic techniques are most effective for characterizing 2,6-difluoro-3-methylaniline hydrochloride?

- Methodological Answer:

- NMR : -NMR (δ = -118 to -122 ppm for aromatic fluorines) and -NMR (δ = 2.4 ppm for methyl group) confirm substitution patterns.

- MS : ESI-MS ([M+H] at m/z 162.1) validates molecular weight.

- XRD : Single-crystal X-ray diffraction resolves fluorine positions and salt formation .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: Fluorine’s electron-withdrawing nature deactivates the aromatic ring, requiring palladium-catalyzed Buchwald-Hartwig amination at elevated temperatures (80–100°C) with ligands like XPhos. Competitive dehalogenation is mitigated by using low-polarity solvents (toluene) and slow reagent addition . A comparative study of Suzuki-Miyaura coupling vs. Ullmann reactions shows <10% yield for aryl boronic acids due to steric hindrance from the methyl group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?

- Methodological Answer: Discrepancies arise from impurity profiles (e.g., residual methyl iodide). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and confirm bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC). Adjust assay buffers to pH 6.8–7.2 to stabilize the hydrochloride form .

Q. How can computational modeling predict interaction mechanisms between 2,6-difluoro-3-methylaniline hydrochloride and cytochrome P450 enzymes?

- Methodological Answer: Molecular docking (AutoDock Vina) with CYP3A4 (PDB: 1TQN) identifies hydrophobic interactions between the methyl group and Phe-304. MD simulations (AMBER) reveal fluorine’s role in stabilizing the substrate via halogen bonding with Thr-305. Validate predictions with site-directed mutagenesis and kinetic assays (K, V) .

Key Challenges and Recommendations

- Stereochemical Stability : Racemization at the methylamine group occurs above pH 7. Use buffered solutions (pH 6–7) for long-term storage .

- Toxicity Screening : Prioritize in vitro hepatotoxicity models (e.g., HepG2 cells) due to aromatic amine metabolism concerns. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.